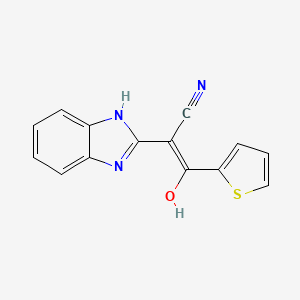![molecular formula C23H25N3O3 B6094332 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6094332.png)
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a nitrophenyl-furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The piperazine ring is then synthesized and coupled with the dimethylphenyl group. The final step involves the coupling of the furan-nitrophenyl moiety with the piperazine-dimethylphenyl intermediate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure consistent quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-dimethylphenyl)piperazine: Lacks the furan-nitrophenyl moiety.
4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine: Lacks the dimethylphenyl group.
Uniqueness
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-7-8-18(2)22(15-17)25-13-11-24(12-14-25)16-19-9-10-23(29-19)20-5-3-4-6-21(20)26(27)28/h3-10,15H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNYBNPGCKXLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6094259.png)
![4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B6094261.png)

![5-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B6094287.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
![1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6094309.png)
![5-(5-bromo-2-fluorophenyl)-2-(propylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6094317.png)

![3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6094323.png)
![2-[(2E)-2-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6094326.png)
![3-amino-N'-(2-methoxybenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B6094336.png)
![1-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6094341.png)
